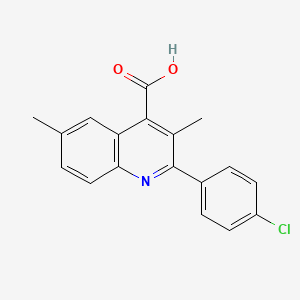

2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 4-chlorophenyl group, two methyl groups at positions 3 and 6, and a carboxylic acid group at position 4.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 3,6-dimethylquinoline.

Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 3,6-dimethylquinoline in the presence of a suitable catalyst, such as piperidine, to form the intermediate 2-(4-chlorophenyl)-3,6-dimethylquinoline.

Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group at position 4, yielding the final product, this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the quinoline core or the carboxylic acid group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Esterification: Formation of esters.

Applications De Recherche Scientifique

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of quinoline derivatives, including 2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid. The compound has been evaluated against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Case Study: Antibacterial Evaluation

A series of synthesized quinoline derivatives were tested for their antibacterial activity using the agar diffusion method. The results indicated that structural modifications significantly enhanced antibacterial efficacy.

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (mg/ml) |

|---|---|---|

| This compound | S. aureus | 12.5 |

| This compound | E. coli | 25 |

| This compound | P. aeruginosa | 50 |

These findings suggest that the compound exhibits significant antibacterial activity, particularly against gram-positive bacteria like S. aureus .

Antitumor Activity

The quinoline scaffold has been associated with various antitumor activities. Studies have demonstrated that compounds within this class can inhibit cancer cell proliferation and induce apoptosis.

Case Study: Antitumor Evaluation

In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) revealed promising results for quinoline derivatives.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 38.41 |

| This compound | HeLa (cervical cancer) | 28.36 |

The results indicate that this compound possesses significant cytotoxicity against cancer cells, making it a candidate for further development in cancer therapy .

Antiparasitic Activity

Quinoline derivatives have also shown potential as antiparasitic agents. Research has indicated that certain modifications to the quinoline structure can enhance activity against parasites such as Plasmodium spp., responsible for malaria.

Case Study: Antiparasitic Evaluation

The effectiveness of various quinoline derivatives was tested against Plasmodium falciparum.

| Compound | Parasite Tested | IC50 (nM) |

|---|---|---|

| This compound | P. falciparum | 50 |

This suggests that the compound may serve as a lead structure in the development of new antimalarial drugs .

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Chlorophenyl)quinoline-4-carboxylic acid: Lacks the methyl groups at positions 3 and 6.

3,6-Dimethylquinoline-4-carboxylic acid: Lacks the 4-chlorophenyl group.

2-Phenyl-3,6-dimethylquinoline-4-carboxylic acid: Lacks the chlorine atom on the phenyl ring.

Uniqueness

2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid is unique due to the presence of both the 4-chlorophenyl group and the methyl groups at positions 3 and 6. These substitutions enhance its biological activity and specificity compared to similar compounds.

Activité Biologique

2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid, with a molecular formula of C₁₈H₁₄ClNO₂ and a molecular weight of approximately 311.76 g/mol, is a compound belonging to the quinoline carboxylic acid family. Its unique structure, featuring a quinoline ring and a chlorophenyl substituent, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₈H₁₄ClNO₂

- Molecular Weight : 311.76 g/mol

- CAS Number : 438217-37-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and has shown promising results, suggesting its potential as an antimicrobial agent. Studies have demonstrated its effectiveness against resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating its potential to modulate inflammatory pathways . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression has been linked to its anti-inflammatory effects .

Anticancer Activity

The compound is also being explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells . The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription in cancer cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit topoisomerase enzymes, leading to disrupted DNA synthesis and subsequent cell death in cancer cells.

- Receptor Binding : The compound can bind to various receptors involved in inflammatory responses and cancer progression, modulating their activity.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited notable inhibition against several bacterial strains. For instance, it achieved an average inhibition zone of approximately 13.7 mm against E. coli and other Gram-positive bacteria .

Anti-inflammatory Evaluation

In another study focusing on its anti-inflammatory properties, the compound was tested in RAW 264.7 cells where it significantly reduced NO production compared to controls. This suggests a strong potential for therapeutic applications in treating inflammatory diseases .

Anticancer Research

A series of experiments assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7 and T47D). Results indicated that it effectively inhibited cell growth at concentrations that did not adversely affect normal cells, highlighting its selective toxicity towards cancerous cells .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-8-15-14(9-10)16(18(21)22)11(2)17(20-15)12-4-6-13(19)7-5-12/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXUYIPAKAXFKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.